molecular formula C20H24N2O3S B2525160 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide CAS No. 955720-75-9

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2525160
CAS No.: 955720-75-9
M. Wt: 372.48
InChI Key: SQRVUTXCNKWZOV-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Properties

IUPAC Name

3-methyl-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-10-9-16-7-8-18(12-17(16)13-22)21-26(24,25)19-6-4-5-15(3)11-19/h4-8,11-12,14,21H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRVUTXCNKWZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide typically involves the reaction of sulfonyl chlorides with amines. One common method is the reaction of benzenesulfonyl chloride with the appropriate amine under basic conditions, such as in the presence of pyridine, to absorb the generated hydrochloric acid . Another method involves the use of microwave irradiation to facilitate the reaction between sulfonic acids or their sodium salts and amines, which has shown good functional group tolerance and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to sulfinamide or sulfenamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce sulfinamides or sulfenamides.

Scientific Research Applications

Chemistry

In organic synthesis, 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide serves as a versatile building block. It can participate in various chemical reactions:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
  • Reduction: This compound can undergo reduction to produce sulfinamides or sulfenamides.
  • Substitution: Nucleophilic substitution reactions can occur where the sulfonamide group is replaced by other nucleophiles.
Reaction TypeExample Products
OxidationSulfonyl chlorides
ReductionSulfinamides, Sulfenamides
SubstitutionVarious nucleophilic derivatives

Biology

The antibacterial properties of sulfonamides make this compound significant in biological research. It acts as a competitive inhibitor of bacterial enzymes such as dihydropteroate synthetase, crucial for folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Case Study: A study demonstrated that derivatives of sulfonamides exhibited potent activity against various bacterial strains, highlighting their potential in developing new antimicrobial agents .

Medicine

In medical applications, derivatives of this compound are explored for their therapeutic effects against bacterial infections and certain cancers. The mechanism involves inhibiting folic acid synthesis pathways in bacteria, thereby preventing growth.

Case Study: Research has shown that compounds similar to this compound exhibited cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values ranged from 7–24 µM depending on the specific derivative tested .

Industrial Applications

In industry, this compound finds use in producing dyes and pigments due to its chemical stability and reactivity. Its application extends to formulating agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically act as competitive inhibitors of bacterial enzymes such as dihydropteroate synthetase, which is essential for folic acid synthesis. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide is unique due to its complex structure, which may confer specific properties and applications not found in simpler sulfonamides. Its tetrahydroisoquinoline moiety adds to its structural diversity and potential biological activity.

Biological Activity

The compound 3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide is a complex organic molecule that belongs to the class of sulfonamides and tetrahydroisoquinolines. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core substituted with a benzene sulfonamide group. The structural formula can be represented as follows:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure contributes to its interaction with various biological targets, making it a candidate for medicinal chemistry studies.

Biological Activity Overview

Research indicates that tetrahydroisoquinoline derivatives exhibit a wide range of biological activities including:

  • Antimicrobial Activity : Compounds similar to the target molecule have demonstrated effectiveness against various pathogens. For instance, sulfonamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis and other bacteria, showing promising results in inhibiting growth at specific concentrations (MIC values) .
  • Anticancer Properties : Studies have shown that certain sulfonamide derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been tested for their ability to induce apoptosis in cancer cells, with some exhibiting over 90% inhibition in specific assays .
  • Cardiovascular Effects : Some studies suggest that sulfonamides can influence cardiovascular parameters such as perfusion pressure and coronary resistance. Experimental models using isolated rat hearts indicated that certain derivatives could modulate these parameters significantly .

The mechanisms by which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of carbonic anhydrase and other enzymes involved in metabolic pathways. This inhibition can lead to altered physiological responses beneficial in treating conditions like hypertension and heart failure .
  • Interaction with Receptors : The compound may interact with various receptors involved in neurotransmission and cardiovascular regulation. For instance, docking studies suggest potential interactions with calcium channels that could modify cardiac function .

Research Findings and Case Studies

A selection of relevant studies highlights the biological activity of related compounds:

StudyCompoundBiological ActivityKey Findings
Wu et al., 19994-(2-aminoethyl)benzenesulfonamideCardiovascular effectsDecreased perfusion pressure in isolated rat hearts
Schwartz et al., 1995N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamideCarbonic anhydrase inhibitionPotential use in severe heart failure patients
PMC6982817Substituted N-(pyrazin-2-yl)benzenesulfonamidesAntimycobacterial activityEffective against M. tuberculosis with MIC values <10 µg/mL

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